2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile
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Overview
Description
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile is an organic compound with the molecular formula C9H7N3 It is a heterocyclic compound that contains both pyrrole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to produce N-propargylenaminones, which undergo intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-free strategies and may include the use of solid alumina and room temperature conditions for cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile include:
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 2-(pyridin-2-yl)pyrimidine derivatives
- 2-methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-1-yl)quinolin-1-one derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which allows it to interact uniquely with molecular targets like FGFRs. This unique interaction profile makes it a promising candidate for further research and development in various scientific fields .
Properties
CAS No. |
4414-72-6 |
---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.2 |
Purity |
0 |
Origin of Product |
United States |
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